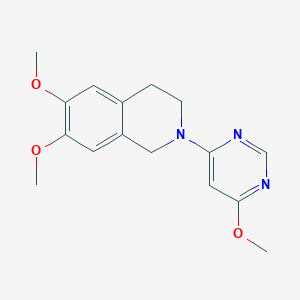
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is an organic compound that has been studied extensively for its potential applications in the fields of medicine and pharmacology. 6,7-DMPT has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-DMPT has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
科学研究应用
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in the fields of medicine and pharmacology. It has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
作用机制
The exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound has a direct effect on the cell membrane, which leads to the inhibition of cell growth and proliferation. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, receptors, and other proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The main advantage of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity profile. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood, which can make it difficult to predict the effects of the compound in certain biological systems.
未来方向
Despite the potential applications of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, further research is needed to fully understand its mechanism of action and the potential therapeutic applications. In particular, further studies are needed to explore the effects of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline on different types of cancer, as well as its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, further studies are needed to explore the potential of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Finally, further studies are needed to explore the potential of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a drug delivery system.
合成方法
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized in a number of ways. The most common method is a two-step process involving the reaction of 6-methoxypyrimidine with dimethoxybenzene in the presence of an acid catalyst. This reaction yields 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as the main product, along with some other by-products. The purity of the product can be increased by recrystallization and further purification.
属性
IUPAC Name |
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-13-6-11-4-5-19(9-12(11)7-14(13)21-2)15-8-16(22-3)18-10-17-15/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMNIXOMIORBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC(=NC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445227.png)
![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445228.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445239.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445242.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445243.png)
![2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445244.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445249.png)
![1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6445254.png)
![8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6445262.png)
![4-(6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445263.png)
![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445268.png)
![4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445273.png)
![2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6445294.png)
![1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine](/img/structure/B6445311.png)